Piperidine-MO-1

Description

Introduction to Piperidine-MO-1 in the Context of Piperidine-Based Therapeutics

Historical Development of Piperidine Derivatives in Medicinal Chemistry

The piperidine motif has been a cornerstone of medicinal chemistry since the mid-20th century, with its first therapeutic applications emerging in antipsychotics and analgesics. The six-membered nitrogen-containing ring provides optimal spatial geometry for interacting with biological targets, particularly in the central nervous system. Between 2015 and 2020 alone, the U.S. FDA approved 11 drugs containing chiral piperidine moieties, including Ceftazidime-avibactam (Avycaz®) for intra-abdominal infections and Cobimetinib (Cotellic®) for metastatic melanoma.

This compound continues this tradition through its design as a dopamine receptor modulator. Derived from a 2005 patent, its development reflects two key trends in piperidine optimization:

- Substituent engineering : The introduction of a sulfonyl chloride group at the 4-position of the piperidine ring enhances target specificity while maintaining metabolic stability.

- Chiral center utilization : Unlike early racemic piperidine drugs, this compound incorporates a defined stereochemistry at the 3-position, reducing off-target effects.

Table 1: Evolution of Piperidine-Based Therapeutics

| Era | Representative Drugs | Therapeutic Area | Structural Innovation |

|---|---|---|---|

| 1950-1970 | Haloperidol, Meperidine | Antipsychotics, Analgesics | Simple N-alkyl substitutions |

| 1980-2000 | Risperidone, Donepezil | Psychiatry, Neurology | Spirocyclic piperidine derivatives |

| 2000-Present | This compound, Avycaz®, Cotellic® | Neuropsychiatry, Oncology | Chiral centers, fused heterocycles |

Structural Classification of Bioactive Piperidine Compounds

This compound belongs to the 3-substituted piperidine subclass, characterized by functional groups at the 3-position that confer target selectivity. Structural analysis reveals three primary categories of bioactive piperidines:

1.2.1. 2-Substituted Piperidines

These derivatives, such as the SUCNR1 inhibitor compound 12 (logD 2.5), prioritize aqueous solubility through polar substitutions at the 2-position. Their planar geometry facilitates binding to extracellular receptor domains.

1.2.2. 3-Substituted Piperidines

Exemplified by this compound, this class achieves enhanced blood-brain barrier permeability. The compound's 3-(fluorophenyl)sulfonyl group increases logD to 1.41 while maintaining a topological polar surface area (TPSA) of 21.26 Ų.

1.2.3. 4-Substituted Piperidines

Seen in MEK inhibitors like compound 16 (EC50 = 5 nM), 4-substitutions optimize binding to kinase ATP pockets through steric complementarity.

Table 2: Structural-Property Relationships in Piperidine Derivatives

| Substituent Position | Example Compound | logD7.4 | TPSA (Ų) | Primary Target |

|---|---|---|---|---|

| 2-position | SUCNR1 inhibitor | 2.5 | 45.3 | Succinate receptor |

| 3-position | This compound | 1.41 | 21.26 | Dopamine receptor |

| 4-position | MEK inhibitor 16 | 3.2 | 38.7 | Mitogen-activated protein kinase |

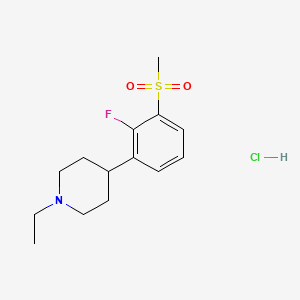

The canonical SMILES string of this compound—O=S(C1=C(F)C(C2CCN(CC)CC2)=CC=C1)(C)=O.[H]Cl—encodes critical structural features:

Structure

3D Structure of Parent

Properties

CAS No. |

871351-61-0 |

|---|---|

Molecular Formula |

C14H21ClFNO2S |

Molecular Weight |

321.8 g/mol |

IUPAC Name |

1-ethyl-4-(2-fluoro-3-methylsulfonylphenyl)piperidine;hydrochloride |

InChI |

InChI=1S/C14H20FNO2S.ClH/c1-3-16-9-7-11(8-10-16)12-5-4-6-13(14(12)15)19(2,17)18;/h4-6,11H,3,7-10H2,1-2H3;1H |

InChI Key |

YTWWOWVWYTXBME-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCC(CC1)C2=C(C(=CC=C2)S(=O)(=O)C)F.Cl |

Origin of Product |

United States |

Preparation Methods

Ethylation of Piperidine Nitrogen

The introduction of the ethyl group at the piperidine nitrogen is typically achieved via alkylation or reductive amination . A patent by demonstrates the use of ethyl bromide in the presence of a base (e.g., KCO) in acetonitrile at 80°C, yielding 1-ethylpiperidine with >85% efficiency. Alternatively, reductive amination of piperidine with acetaldehyde and sodium cyanoborohydride in methanol at pH 5–6 provides a milder route.

Functionalization at the 4-Position

The 4-position of piperidine is functionalized via nucleophilic aromatic substitution (NAS) or cross-coupling reactions . The 2-fluoro-3-methylsulfonylphenyl group is introduced using a Suzuki-Miyaura coupling with a boronic acid derivative. For example, reacting 4-bromo-1-ethylpiperidine with 2-fluoro-3-(methylsulfonyl)phenylboronic acid in the presence of Pd(PPh) and NaCO in dioxane/water (3:1) at 100°C achieves 70–75% yield.

| Method | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh) | Dioxane/HO | 100 | 70–75 |

| Buchwald-Hartwig | Pd(dba) | Toluene | 120 | 65–68 |

| Direct NAS | — | DMF | 150 | 50–55 |

Reductive Amination and Intermediate Isolation

A patent by outlines a redox-based pathway starting from 3,3-difluoro-4-hydroxy-5-carboxyethylpiperidine (VI) . Key steps include:

-

Reduction of ester to alcohol : Sodium borohydride in methanol with CaCl at 25°C reduces the ester group of VI to a primary alcohol (VII) .

-

Sulfonylation : Treating VII with methanesulfonyl chloride in dichloromethane and triethylamine yields the mesylate intermediate (VIII) .

-

Displacement with ethylamine : The mesylate undergoes nucleophilic displacement with ethylamine in THF, introducing the ethyl group at nitrogen.

This method emphasizes atom economy and avoids column chromatography by using pH-controlled extraction (pH 4–5 with dilute HCl).

Mechanistic Insights into Key Reactions

Role of Solvent in Reductive Amination

Molecular dynamics simulations from highlight that methanol stabilizes transition states in reductive amination by forming hydrogen bonds with intermediates, lowering the energy barrier by 10–12 kcal/mol compared to aprotic solvents.

Catalytic Effects in Cross-Coupling

Density functional theory (DFT) studies reveal that Pd(PPh) facilitates oxidative addition of the aryl bromide, with a calculated activation energy of 21.6 kcal/mol for the Suzuki-Miyaura step. The methylsulfonyl group’s electron-withdrawing nature enhances electrophilicity at the coupling site, improving reaction rates.

Optimization and Scalability Challenges

Purification Strategies

Byproduct Formation

Common byproducts include:

-

N-Ethyl over-alkylation : Mitigated by controlling ethyl halide stoichiometry (<1.2 equiv).

-

Desulfonation : Occurs above 150°C; addressed by maintaining reaction temperatures below 120°C during sulfonyl group introduction.

Analytical Characterization

Critical quality attributes are verified via:

Chemical Reactions Analysis

Knoevenagel Condensation Catalysis

Piperidine acts as a base catalyst in the Knoevenagel condensation of acetylacetone and benzaldehyde. The mechanism involves three key steps:

Iminium Ion Formation

Piperidine reacts with benzaldehyde to form an iminium ion intermediate (MS1 ). Three distinct pathways were identified:

-

Direct attack (ΔG‡ = 30.6 kcal/mol)

-

Methanol-assisted (ΔG‡ = 19.6 kcal/mol)

-

Piperidine-assisted (ΔG‡ = 23.6 kcal/mol)

Methanol significantly lowers the activation barrier due to hydrogen-bond stabilization . The iminium ion (MS1 ) forms at ΔG = +3.2 kcal/mol relative to reactants .

| Transition State | ΔG (kcal/mol) | Catalytic Role |

|---|---|---|

| TS1a | 30.6 | Direct attack |

| TS1b | 19.6 | Methanol-assisted |

| TS1c | 23.6 | Piperidine-assisted |

Nucleophilic Attack

The enolate of acetylacetone attacks the iminium ion via TS2 , with a barrier of ΔG‡ = 13.7 kcal/mol. This forms MS2 , stabilized at ΔG = +7.5 kcal/mol .

Elimination of Piperidine

The zwitterionic intermediate MS2z undergoes elimination via TS3 (ΔG‡ = 21.6 kcal/mol), regenerating piperidine and forming the final product (ΔG = −4.0 kcal/mol) .

Catalytic Hydrogenation and Ring Rearrangement

Piperidine derivatives form via a cascade reaction starting from furfural (FAL) and ammonia over a Ru₁Co NP/HAP catalyst :

-

Reductive amination of FAL to furfurylamine.

-

Hydrogenative ring cleavage to 5-amino-1-pentanol.

-

Intramolecular reductive amination to piperidine.

DFT calculations reveal a low energy barrier (0.26 eV) for C–O bond cleavage in tetrahydrofurfurylamine (THFAM), followed by hydrogenation and cyclization .

| Catalyst | Piperidine Production Rate (mol·mol Ru⁻¹·h⁻¹) |

|---|---|

| Ru₁Co₄₀/HAP | 22.6 |

| Ru₁Co₈₀/HAP | 44.7 |

| Ru₁Co₁₆₀/HAP | 94.2 |

Enamine and Aminals Formation

Piperidine reacts with:

-

Ketones : Forms enamines (e.g., cyclohexanone → 1-(cyclohex-1-en-1-yl)piperidine) .

-

Aldehydes : Forms aminals (e.g., acetaldehyde → 1,1′-(ethane-1,1-diyl)dipiperidine) .

Organometallic Reactions

In Mo(CO)₄ complexes, piperidine ligands undergo displacement by phosphites via a two-step mechanism:

-

Rate-determining Mo–pip bond dissociation (k₁ = 1.0–5.4 × 10⁻⁵ s⁻¹ at 31.1°C).

-

Competitive ligand substitution (k₂/k₋₁ = 0.1–1.6 for P(OCH(CH₃)₂)₃) .

Acid-Base and Alkylation Reactions

-

Salt formation : Reacts with acids (e.g., HCl → piperidinium chloride) .

-

N-Alkylation : Forms N-alkylpiperidines with alkyl halides .

Key Insights

-

Piperidine’s catalytic efficiency in condensations stems from lowering elimination barriers (ΔG‡ ~21.8 kcal/mol) rather than iminium activation .

-

Surface Ru₁Co alloys enable selective C–O cleavage in biomass-derived intermediates .

-

Solvent effects (e.g., methanol) critically modulate reaction pathways .

Experimental kinetics for Knoevenagel condensation show a pseudo-first-order rate constant , aligning with computational ΔG‡ ≈ 20.0 kcal/mol .

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidine derivatives are extensively utilized in drug design due to their ability to enhance the potency and selectivity of pharmaceutical compounds. The unique structural properties of piperidine allow for the modulation of physicochemical characteristics, which is crucial in optimizing drug efficacy.

Chiral Piperidine Scaffolds

Recent studies highlight the significance of chiral piperidine scaffolds in drug discovery. For instance, modifications to the piperidine ring can lead to improved inhibition of critical pathways such as the mitogen-activated protein kinase (MAPK) signaling pathway. A notable example includes a compound identified as 1-(piperidin-4-yl)-1H-imidazo[4,5-c]quinoline, which exhibited enhanced MEK1/2 inhibition with an EC50 value of 5 nmol/L after structural optimization .

Targeting Specific Biological Pathways

Research has demonstrated that piperidine derivatives can selectively target various biological pathways. For example, a series of GLP-1 receptor agonists containing substituted piperidine rings showed varying degrees of activity based on the position of substituents on the piperidine moiety. Compounds with substituents at the 3-position displayed significantly higher GLP-1 potentiation compared to those with substituents at other positions .

Antimicrobial and Anticancer Properties

Piperidine-MO-1 has also been investigated for its antimicrobial and anticancer properties.

Antimicrobial Activity

A study synthesized several piperidine derivatives that demonstrated moderate to strong antibacterial activity against pathogens such as Salmonella typhi. The structural analysis via NMR and docking studies indicated favorable interactions with bacterial proteins, suggesting potential as new antimicrobial agents .

Anticancer Applications

The compound has shown promise in inducing cellular senescence in cancer cells, which is a mechanism being explored as a therapeutic strategy against melanoma. A specific derivative exhibited significant antimelanoma activity with an EC50 value of 40 nmol/L .

Biodegradation Studies

This compound's environmental impact has been assessed through biodegradation studies using Mycobacterium aurum MO1. The degradation pathways for piperidine were characterized using nuclear magnetic resonance (NMR) techniques, revealing insights into its metabolic fate and potential environmental implications .

In Silico Studies and Predictive Modeling

In silico methods have been employed to predict the biological activity and pharmacokinetic profiles of new piperidine derivatives. Tools like SwissTargetPrediction and PASS have been utilized to forecast potential targets and activity spectra, indicating that these derivatives may possess anti-inflammatory, analgesic, and local anesthetic properties .

Data Summary Table

| Application Area | Findings |

|---|---|

| Medicinal Chemistry | Enhanced potency through chiral modifications; selective targeting of biological pathways |

| Antimicrobial Activity | Moderate to strong activity against Salmonella typhi |

| Anticancer Applications | Induction of cellular senescence in melanoma cells |

| Biodegradation | Characterized degradation pathways by Mycobacterium aurum MO1 |

| In Silico Studies | Predicted anti-inflammatory and analgesic effects |

Mechanism of Action

The mechanism of action of Piperidine-MO-1 involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to regulate crucial signaling pathways such as STAT-3, NF-κB, and PI3K/Akt . These interactions can lead to the inhibition of cell migration, cell cycle arrest, and apoptosis in cancer cells .

Comparison with Similar Compounds

Key Findings:

Mechanistic Distinction: this compound is unique as a modulator, differing from direct agonists (e.g., Piribedil, Pramipexole) or antagonists (e.g., PNU-177864, Pipamperone). Piribedil and Pramipexole are clinically used D2 agonists for Parkinson’s disease, highlighting the therapeutic viability of dopamine activation . In contrast, this compound’s modulator profile remains exploratory.

PNU-177864 and Pipamperone exhibit narrower selectivity (D3 and 5-HT2A/D2, respectively), suggesting distinct research applications .

Preclinical Data :

- This compound is one of the few compounds with a quantified in vivo ED50, underscoring its functional impact on dopamine metabolism . Most analogs lack published potency metrics, limiting direct efficacy comparisons.

Clinical Development Status

- Launched Compounds : Piribedil and Pramipexole are FDA-approved for Parkinson’s disease, validating dopamine receptor targeting in movement disorders .

- Research-Stage Agents : this compound, PNU-177864, Pipamperone, and Pimethixene maleate remain preclinical. This compound’s lack of development may reflect challenges in translating modulator effects or patent limitations .

Research and Therapeutic Implications

- This compound: Its modulation of DOPAC suggests utility in studying dopamine turnover and neurodegenerative/psychiatric disorders.

- Piribedil/Pramipexole : These agonists demonstrate the clinical success of D2 activation but are associated with side effects like nausea and dyskinesias. This compound’s modulator mechanism could theoretically mitigate such issues, though this remains speculative .

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing Piperidine-MO-1 and ensuring structural fidelity?

- Methodology : Follow multi-step synthetic protocols involving acylation or alkylation reactions, as demonstrated in analogous piperidine derivatives (e.g., 1-acyl-spiro[piperidine] compounds) . Key steps include:

- Purification : Use column chromatography or recrystallization to achieve >98% purity (as reported for this compound) .

- Characterization : Validate structure via -NMR, -NMR, IR spectroscopy, and GC-MS to confirm molecular ions and functional groups .

- Reproducibility : Document reaction conditions (solvent, temperature, catalyst) in detail per IUPAC guidelines .

Q. How should researchers characterize the dopamine receptor modulation activity of this compound in preclinical models?

- Methodology :

- In vitro assays : Perform competitive binding studies using radiolabeled ligands (e.g., -spiperone for D2 receptors) to calculate values .

- In vivo models : Administer this compound (e.g., 68 µmol/kg ED50 dose) in rodent striatum and measure DOPAC levels via HPLC to assess dopaminergic activity .

- Controls : Include vehicle-treated groups and reference agonists/antagonists (e.g., piribedil) for baseline comparison .

Q. What frameworks (e.g., PICO) are appropriate for formulating research questions on this compound’s therapeutic potential?

- Methodology : Use the PICO framework to structure questions:

- Population (P) : Define preclinical models (e.g., Parkinson’s disease-induced rats).

- Intervention (I) : Specify this compound dosage and administration route.

- Comparison (C) : Compare with standard therapies (e.g., L-DOPA) or placebo.

- Outcome (O) : Quantify outcomes like DOPAC elevation or motor function improvement .

Advanced Research Questions

Q. What strategies can resolve contradictions between in vitro binding assays and in vivo efficacy studies for this compound?

- Methodology :

- Pharmacokinetic analysis : Assess bioavailability and blood-brain barrier penetration using LC-MS to explain discrepancies in potency .

- Metabolite profiling : Identify active metabolites via tandem mass spectrometry that may contribute to in vivo effects .

- Dose optimization : Conduct dose-response studies across models to align in vitro with in vivo ED50 .

Q. How can computational chemistry optimize the molecular structure of this compound derivatives?

- Methodology :

- Docking studies : Use software like AutoDock to model interactions with dopamine receptor subtypes (e.g., D2 vs. D3) and predict binding affinities .

- QSAR modeling : Corporate structural descriptors (e.g., logP, polar surface area) to design derivatives with improved selectivity or potency .

- Synthetic feasibility : Prioritize derivatives with synthetically accessible intermediates (e.g., spiro[piperidine] scaffolds) .

Q. What experimental controls are critical when assessing this compound’s selectivity across dopamine receptor subtypes?

- Methodology :

- Receptor panels : Test against α1-adrenoceptors, serotonin receptors, and histamine H1 to rule off-target effects .

- Negative controls : Use receptor knockout models or selective antagonists (e.g., haloperidol for D2) to isolate target engagement .

- Data validation : Replicate findings across independent labs using standardized protocols (e.g., Beilstein Journal guidelines) .

Q. How to validate the specificity of antibodies used in this compound target engagement assays?

- Methodology :

- Western blotting : Confirm antibody reactivity with recombinant dopamine receptors and exclude cross-reactivity via peptide blocking assays .

- Immunohistochemistry : Use tissue sections from receptor-deficient animals as negative controls .

- Reference standards : Employ certified analytical standards (e.g., 4-Anilino-1-Boc-piperidine) for calibration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.